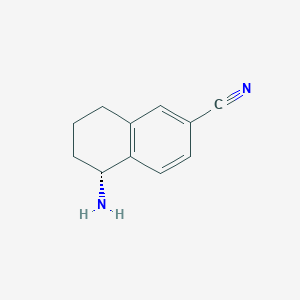

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Description

Properties

IUPAC Name |

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11H,1-3,13H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJCZZMPAPFDGB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739741 | |

| Record name | (5R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828926-06-3 | |

| Record name | (5R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Modern Synthetic Strategies

Recent research and patent literature have introduced more efficient, safer, and scalable methods for synthesizing polysubstituted tetrahydronaphthalene compounds, including the target amino-carbonitrile.

Catalytic Enantioselective Approaches

Chiral Separation and Reduction :

A key approach involves the preparation of racemic or diastereomeric intermediates followed by chiral supercritical fluid chromatography (SFC) to separate enantiomers. Subsequent reduction (e.g., with lithium borohydride) and functional group transformations yield the desired (R)-amino compound with confirmed stereochemistry via X-ray crystallography.Palladium-Catalyzed Coupling :

The use of palladium catalysts with ligands such as 1,2,3,4,5-pentaphenyl-1′-(di-tert-butylphosphino)ferrocene (Q-phos) enables coupling of bromophenyl carbamates with zinc reagents to build the tetrahydronaphthalene core efficiently.Intramolecular Friedel–Crafts Alkylation :

Conversion of acid chlorides derived from deprotected intermediates into tetralone structures via Friedel–Crafts alkylation is a pivotal step to form the tetrahydronaphthalene skeleton.

Environmentally Friendly and Industrially Feasible Methods

Avoidance of Toxic Cyanide Sources :

A Chinese patent (CN105367418A) describes a method that eliminates the use of potassium cyanide and other highly toxic agents, employing milder and environmentally friendly conditions suitable for large-scale production.Mild Reaction Conditions :

The patented method uses polysubstituted tetralin precursors with amino protecting groups (e.g., t-butoxycarbonyl, benzyloxycarbonyl) and employs safer reagents and solvents, reducing hazards and simplifying operations.

Comparative Data Table of Key Preparation Methods

Detailed Research Findings and Notes

Chiral SFC and X-ray Crystallography :

The absolute stereochemistry of intermediates and final products is rigorously confirmed by chiral SFC and X-ray crystallography, ensuring the (R)-configuration of the amino group.Functional Group Transformations :

Key transformations include reduction of esters to alcohols, conversion to tosylates, Grignard coupling with substituted benzyl reagents, and hydrolysis to yield the amino-carbonitrile.Synthetic Versatility :

The methods allow for substitution on the aromatic ring and side chains, enabling the synthesis of analogs for structure-activity relationship studies.Industrial Application : The environmentally friendly method described in CN105367418A is particularly notable for its potential in large-scale pharmaceutical manufacturing, reducing hazardous waste and improving safety.

Chemical Reactions Analysis

Types of Reactions

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The carbonitrile group can be reduced to an amine or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs of this compound have been tested against different cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity towards tumor cells compared to normal cells .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it an essential intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound can undergo reactions such as alkylation, acylation, and cyclization to yield diverse derivatives with tailored properties .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer synthesis. Its unique structural features enable the development of new polymers with enhanced mechanical properties and thermal stability. Research is ongoing to explore its incorporation into polymer matrices for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Tetrahydronaphthalene Derivatives with Heterocyclic Substituents

- Compound 13a: 3-Amino-4-(4,5-dihydro-1H-imidazol-2-yl)-1-phenyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (MW: 316.17). Key Differences: Incorporates a dihydroimidazolyl group and a phenyl ring. Properties: Melting point 196–198°C; higher molecular weight due to additional substituents. Applications: Synthesized via condensation of phenylenediamine and carbon disulfide, suggesting utility in heterocyclic chemistry .

- Compound 13b: 3-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (MW: 367.43). Properties: Higher melting point (211–213°C) and distinct IR absorption bands (e.g., 2219 cm⁻¹ for CN) .

| Parameter | (R)-Target Compound | Compound 13a | Compound 13b |

|---|---|---|---|

| Molecular Weight | 172.23 | 316.17 | 367.43 |

| Substituents | -NH₂, -CN | Imidazolyl, Ph | Benzimidazolyl, Ph |

| Melting Point (°C) | Not reported | 196–198 | 211–213 |

| Chirality | R-configuration | Not specified | Not specified |

Chromene-Based Carbonitriles

These compounds share the tetrahydrocarbonitrile core but are integrated into chromene scaffolds (oxygen-containing rings):

- Example: 2-Amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS: 315245-21-7). Key Differences: Contains a ketone (5-oxo), chloro substituents, and a benzyloxy group. Implications: Enhanced electrophilicity due to the ketone; halogen substituents may improve bioavailability .

| Parameter | (R)-Target Compound | Chromene Derivative (CAS: 315245-21-7) |

|---|---|---|

| Core Structure | Tetralin | Chromene (oxygen-containing ring) |

| Functional Groups | -NH₂, -CN | -NH₂, -CN, -O-, -Cl |

| Molecular Complexity | Low | High (additional aryl/ether groups) |

Hydroxy- and Methoxy-Substituted Analogs

- 5-Hydroxy Derivative (CAS: 1315479-99-2): Key Difference: -NH₂ replaced with -OH.

3-Methoxy-5-oxo Derivative (CAS: 1337839-72-1):

| Parameter | (R)-Target Compound | 5-Hydroxy Analog | 3-Methoxy-5-oxo Analog |

|---|---|---|---|

| Functional Groups | -NH₂, -CN | -OH, -CN | -OCH₃, -C=O, -CN |

| Molecular Weight | 172.23 | 173.21 | 201.22 |

| Hazard Profile | Not reported | H315, H319 | H302, H315, H319, H335 |

Enantiomeric and Positional Isomers

(S)-Enantiomer Hydrochloride (CAS: 1212852-88-4):

- 6-Amino Positional Isomer (ZINC16082943): Key Difference: Amino group at position 6 instead of 5. Impact: Altered spatial arrangement could affect receptor binding .

| Parameter | (R)-Target Compound | (S)-Enantiomer | 6-Amino Isomer |

|---|---|---|---|

| Amino Group Position | 5 | 5 (S-config.) | 6 |

| Price (50 mg) | ~$435 (HCl salt) | $435 | Not reported |

Research Implications and Gaps

- Structural Diversity : Substituents like halogens, heterocycles, or oxygen-containing groups modulate electronic properties and bioavailability.

- Data Gaps: Limited information on the biological activity of the (R)-enantiomer; further studies on solubility, stability, and pharmacokinetics are needed.

- Applications: Potential use in asymmetric synthesis (evidenced by enantiomer availability) and as intermediates in drug discovery .

Biological Activity

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS: 2208138-72-9) is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C11H13ClN2

- Molecular Weight : 208.69 g/mol

- Purity : 95% .

The compound has been studied for its interactions with various neurotransmitter receptors and ion channels, which are crucial for neurological functions. Research indicates that it may exhibit multi-target activity similar to other phenylpropanoid derivatives. The following targets have been identified:

- GABAA Receptors : Activation of these receptors is associated with anxiolytic and sedative effects.

- AMPA Receptors : Inhibition may contribute to neuroprotective effects.

- Voltage-Gated Calcium Channels : Modulation can affect neurotransmitter release and neuronal excitability .

Case Study 1: Antiepileptic Activity

A study evaluated the antiepileptic potential of phenylpropanoid derivatives, including this compound. The compound was subjected to ligand-based virtual screening against several targets relevant to epilepsy treatment. The results indicated favorable binding affinities with GABAA and AMPA receptors .

Case Study 2: ADMET Profile

The pharmacokinetic profile was assessed using ADMET parameters (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The compound demonstrated:

| Parameter | Result |

|---|---|

| Oral Bioavailability | High (99.03%) |

| Lipinski's Rule | No violations |

| Cytotoxicity | None observed |

These results suggest that the compound has a promising profile for further development as an antiepileptic agent .

Molecular Docking Studies

Molecular docking studies were performed using AutoDock 4.2 to evaluate the binding interactions of the compound with target proteins. The findings revealed:

- Binding Energies : High binding energy values were observed for interactions with key amino acids in the receptor sites.

- Interaction Types : Hydrogen bonds and hydrophobic interactions were primarily responsible for the stability of the ligand-receptor complex .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other known compounds was made:

| Compound Name | Target Receptors | Biological Activity |

|---|---|---|

| This compound | GABAA, AMPA | Antiepileptic |

| TR430 | GABAA, AMPA | Multi-target activity |

| Phenylpropanoid derivatives | Various | Neuroprotective effects |

This table illustrates that while this compound shares some targets with other compounds, its specific activity profile may offer unique therapeutic benefits .

Q & A

Q. What synthetic methodologies are most effective for preparing (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile?

The synthesis typically involves multi-step processes, including cyclization and functional group transformations. Key steps may include:

- Reductive amination to introduce the chiral amine group, ensuring enantiomeric purity via chiral catalysts or resolving agents.

- Cyanide introduction at the 2-position using nucleophilic substitution or cyanation reagents (e.g., KCN/CuCN under controlled conditions).

- Hydrogenation of the naphthalene ring to achieve the tetrahydro scaffold.

Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid racemization and byproduct formation. For analogous compounds, hydrazine hydrate and tetrahydronaphthalene derivatives have been used in similar syntheses .

Q. How can the stereochemical configuration of the (R)-enantiomer be confirmed experimentally?

- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction. Programs like SHELXL and graphical interfaces like ORTEP-3 are standard for refinement and visualization.

- Chiral HPLC/CE : Compare retention times with known standards or racemic mixtures.

- Circular Dichroism (CD) : Correlate spectral features with computational predictions (e.g., TD-DFT).

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : , , and 2D experiments (COSY, HSQC) to assign proton environments and confirm the tetrahydro scaffold.

- IR Spectroscopy : Identify the nitrile stretch (~2200 cm) and amine N-H stretches.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure refinement?

Q. What computational strategies are effective for predicting hydrogen-bonding patterns in crystals of this compound?

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, C, or R motifs) using software like Mercury .

- DFT Calculations : Optimize molecular geometry and calculate interaction energies (e.g., using Gaussian or ORCA).

- Molecular Dynamics (MD) : Simulate crystal packing under periodic boundary conditions to predict stability.

Q. How can this compound’s interaction with biological targets (e.g., enzymes) be studied experimentally and computationally?

- Crystallographic Screening : Co-crystallize with target proteins (e.g., SARS-CoV-2 Nsp3 macrodomain ) and solve structures via X-ray diffraction.

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses, guided by fragment-based screening data .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) and affinity (K).

Q. How should researchers address gaps in toxicological data for this compound?

- In Silico Profiling : Use QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints.

- In Vitro Assays : Conduct cytotoxicity screening (e.g., HepG2 cells) and metabolic stability tests (e.g., liver microsomes).

- Literature Meta-Analysis : Cross-reference databases like PubMed and TOXCENTER for structurally related naphthalene derivatives .

Methodological Notes

- Crystallography : Prioritize high-resolution data (≤1.0 Å) for unambiguous refinement. Use SHELXLE or Olex2 for real-time model adjustment .

- Data Contradictions : Apply Bayesian statistics or sensitivity analysis to assess the impact of conflicting results (e.g., kinetic vs. thermodynamic product ratios) .

- Stereochemical Purity : Monitor enantiomeric excess (ee) via chiral columns and validate with Mosher’s ester derivatization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.